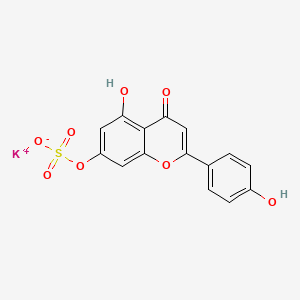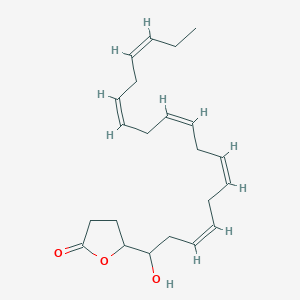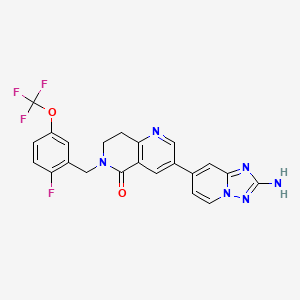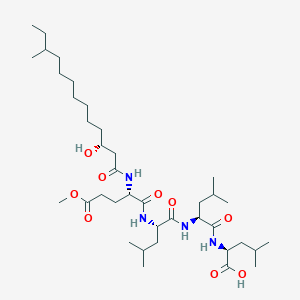
Gageotetrin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gageotetrin B is a linear lipopeptide isolated from the marine bacterium Bacillus subtilis strain 109GGC020. It is known for its potent antimicrobial properties, particularly against fungi.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gageotetrin B involves the isolation of the compound from Bacillus subtilis. The process includes culturing the bacterium under specific conditions to induce the production of the lipopeptide. The compound is then extracted and purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale fermentation processes. Bacillus subtilis can be cultured in bioreactors, and the lipopeptide can be harvested from the culture medium. The purification process would involve multiple steps of chromatography to ensure the purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Gageotetrin B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lipid tail of the lipopeptide, potentially altering its antimicrobial properties.
Reduction: Reduction reactions can affect the peptide bonds within the molecule.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially enhancing its activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include modified versions of this compound with altered antimicrobial properties. These modifications can enhance the compound’s effectiveness against specific pathogens .
Wissenschaftliche Forschungsanwendungen
Gageotetrin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of lipopeptides.
Biology: this compound is studied for its role in inhibiting the growth of various fungi and bacteria.
Industry: It can be used in agriculture as a biopesticide to protect crops from fungal infections
Wirkmechanismus
Gageotetrin B exerts its effects by disrupting the cell membranes of fungi and bacteria. The lipopeptide interacts with the lipid bilayer, causing membrane destabilization and cell lysis. This mechanism is similar to other antimicrobial peptides, which target the integrity of microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Gageopeptide A
- Gageopeptide B
- Gageopeptide C
- Gageopeptide D
Uniqueness
Gageotetrin B is unique among these compounds due to its higher potency against fungi. It has a lower minimum inhibitory concentration compared to the other gageopeptides, making it a more effective antimicrobial agent .
Eigenschaften
Molekularformel |
C38H70N4O9 |
|---|---|
Molekulargewicht |
727.0 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R)-3-hydroxy-11-methyltridecanoyl]amino]-5-methoxy-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H70N4O9/c1-10-27(8)16-14-12-11-13-15-17-28(43)23-33(44)39-29(18-19-34(45)51-9)35(46)40-30(20-24(2)3)36(47)41-31(21-25(4)5)37(48)42-32(38(49)50)22-26(6)7/h24-32,43H,10-23H2,1-9H3,(H,39,44)(H,40,46)(H,41,47)(H,42,48)(H,49,50)/t27?,28-,29+,30+,31+,32+/m1/s1 |
InChI-Schlüssel |
XSDQAINHEGVCGQ-UJFCRIMHSA-N |
Isomerische SMILES |
CCC(C)CCCCCCC[C@H](CC(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)O |
Kanonische SMILES |
CCC(C)CCCCCCCC(CC(=O)NC(CCC(=O)OC)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



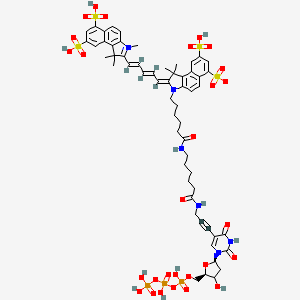
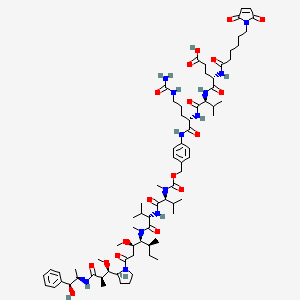
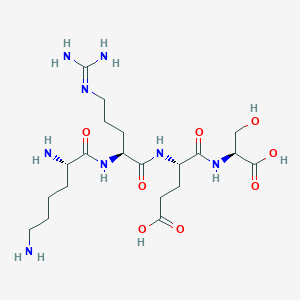

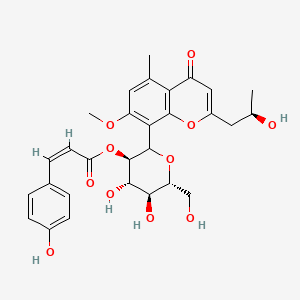

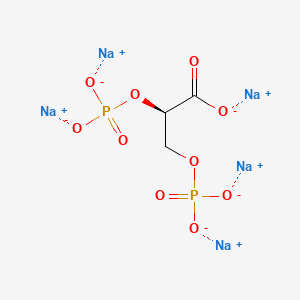
![2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B15138530.png)
